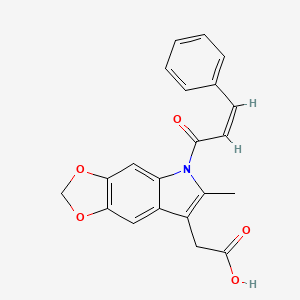
N~1~-(3-Aminopropyl)-N~3~-octadecylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(3-Aminopropyl)-N~3~-octadecylpropane-1,3-diamine is a chemical compound with a long aliphatic chain and two amine groups. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of fixed-bed reactors and molecular sieves can enhance the efficiency and yield of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(3-Aminopropyl)-N~3~-octadecylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Halogenated compounds and alkylating agents are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary and tertiary amines, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~-(3-Aminopropyl)-N~3~-octadecylpropane-1,3-diamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N1-(3-Aminopropyl)-N~3~-octadecylpropane-1,3-diamine involves its interaction with cell membranes and proteins. The long aliphatic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. The amine groups can form hydrogen bonds and ionic interactions with various molecular targets, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norspermidine: A polyamine with a similar structure but shorter aliphatic chain.
Spermidine: Another polyamine with biological significance, often found in association with nucleic acids.
Uniqueness
N~1~-(3-Aminopropyl)-N~3~-octadecylpropane-1,3-diamine is unique due to its long aliphatic chain, which imparts distinct surfactant properties. This makes it particularly useful in industrial applications where surface activity is crucial.
Eigenschaften
CAS-Nummer |
45296-40-0 |
|---|---|
Molekularformel |
C24H53N3 |
Molekulargewicht |
383.7 g/mol |
IUPAC-Name |
N'-[3-(octadecylamino)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C24H53N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-23-19-24-27-22-18-20-25/h26-27H,2-25H2,1H3 |
InChI-Schlüssel |
DRNKKCHNYOJEBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNCCCNCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



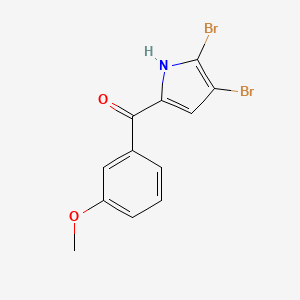
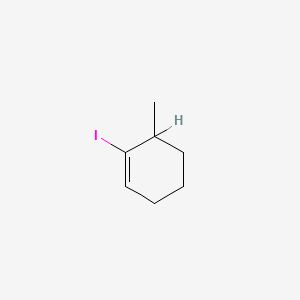
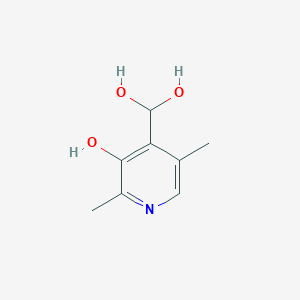


![(3aS,6aS)-3a-Methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14664370.png)
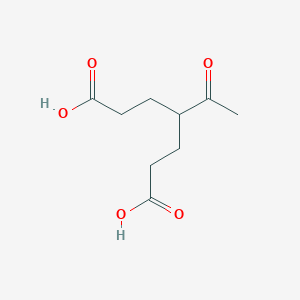
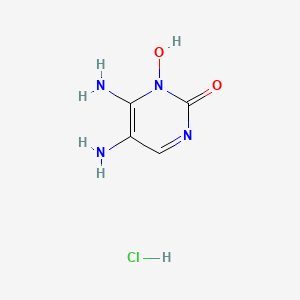
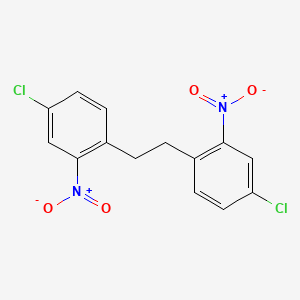

![(3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone](/img/structure/B14664396.png)
